
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The starting materials often include 1-methyl-5-nitro-1H-imidazole, thiophene derivatives, and thiazole precursors. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the imidazole ring.
Cyclization: Formation of the thiazole ring through cyclization reactions.
Substitution: Introduction of the thiophene group via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigation of its potential as a pharmaceutical agent due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Research: Study of its reactivity and interactions with other compounds.
Wirkmechanismus
The mechanism of action of 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its application, such as:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine: Similar structure with a phenyl group instead of a thiophene group.
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(furan-2-yl)-1,3-thiazol-2-amine: Similar structure with a furan group instead of a thiophene group.
Uniqueness
The uniqueness of 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
142200-79-1 |
|---|---|
Molekularformel |
C11H9N5O2S2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
5-(1-methyl-5-nitroimidazol-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N5O2S2/c1-15-7(16(17)18)5-13-10(15)9-8(14-11(12)20-9)6-3-2-4-19-6/h2-5H,1H3,(H2,12,14) |
InChI-Schlüssel |
ITHSKJVQNVNHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1C2=C(N=C(S2)N)C3=CC=CS3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


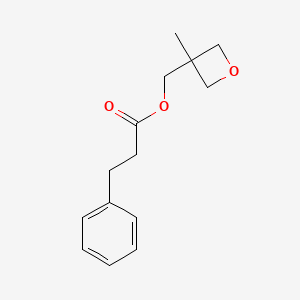
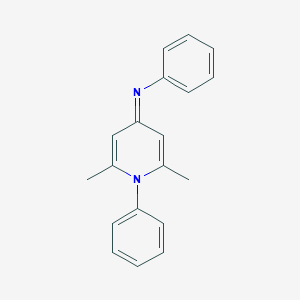
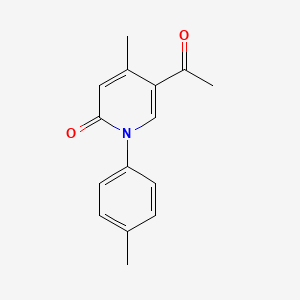
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
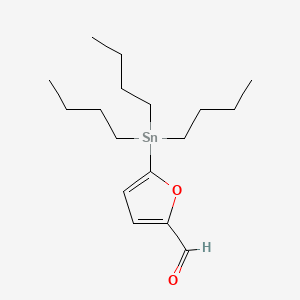

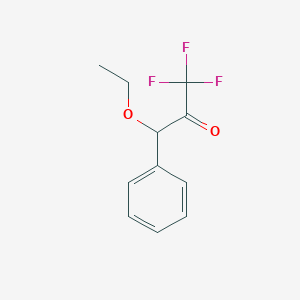
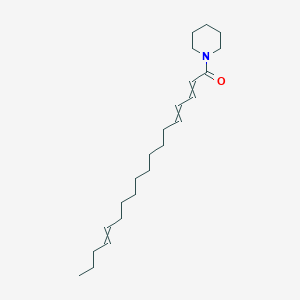
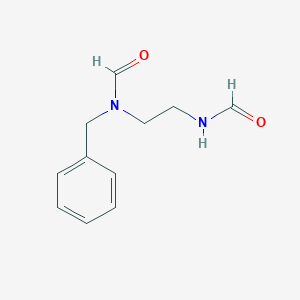
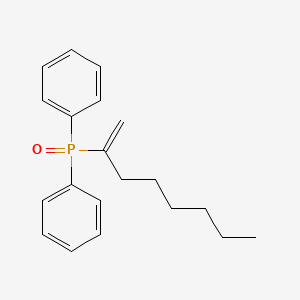
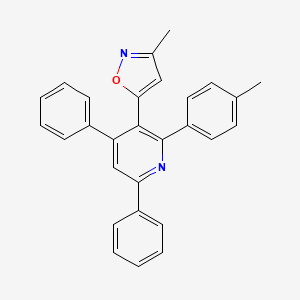
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
